molecular formula C22H21N3O4 B8675151 Zinbo-5

Zinbo-5

Cat. No. B8675151
M. Wt: 391.4 g/mol
InChI Key: HOQIXOFZRLVXFJ-UHFFFAOYSA-N
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Patent
US07105680B1

Procedure details

BBr3 in CH2Cl2, rt (b) CH2OCH2Cl, TEA in CH2Cl2, rt (c) amino-m-cresol in benzene, reflux (d) BaMnO4 in benzene, reflux (e) NBS, AIBN in CCl4, reflux (f) 2-aminomethylpyridine derivative, K2CO3 in CH3CN, rt (g) TsOH in CH3OH, rt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CH2OCH2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
BaMnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[NH2:5][C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].[CH2:14]1[C:19](=[O:20])N(Br)[C:16](=[O:17])[CH2:15]1.[CH3:22][C:23](N=NC(C#N)(C)C)([C:25]#N)C.[NH2:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=1.[C:42]([O-:45])([O-])=O.[K+].[K+].[CH3:48]C1C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl.C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.CC#N.CO>[CH3:42][O:45][C:14]1[C:19]([O:20][CH3:48])=[CH:22][C:23]([C:25]2[O:12][C:11]3[CH:10]=[CH:9][CH:8]=[C:7]([CH2:13][NH:34][CH2:35][C:36]4[CH:41]=[CH:40][CH:39]=[CH:38][N:37]=4)[C:6]=3[N:5]=2)=[C:16]([OH:17])[CH:15]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
CH2OCH2Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1O)C
Name
BaMnO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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